molecular formula C24H30O5 B152038 (1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one CAS No. 5541-37-7

(1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one

Cat. No. B152038
CAS RN: 5541-37-7
M. Wt: 398.5 g/mol
InChI Key: XTAIWNCAVBJJDD-DPOGTSLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one, also known as (1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one, is a useful research compound. Its molecular formula is C24H30O5 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optimized Methods for Estimation

An optimized method for rapid estimation of Ciclesonide, which is structurally related to the compound , was developed to improve the detection times in pharmaceutical formulations. This method involves reverse-phase high-performance liquid chromatography (RP-HPLC) and was validated for accuracy and precision, demonstrating its application in quality control and drug development processes (Prajapati & Vipul, 2012).

Densitometric Measurement for Drug Estimation

A sensitive method using high-performance thin-layer chromatography (HPTLC) was developed for the estimation of Ciclesonide in its dosage form. This method showcased the compound's significance in pharmaceutical analysis, ensuring the reliability and effectiveness of medication (P. Prajapati & V. Vaghela, 2013).

Chemical Synthesis and Analysis

Research on chemical synthesis and analysis includes studies on polycyclic condensates involving similar complex molecules, indicating the broad interest in understanding and manipulating such compounds for various chemical and pharmaceutical applications. These studies underline the compound's relevance in synthetic chemistry and material science, contributing to the development of new chemical entities with potential applications in drug development and other fields (W. Kliegel et al., 2002).

Application in Biochemical Labeling

The compound's relevance extends to biochemical labeling, where related molecules are synthesized for specific interactions with biological systems. This application is crucial for understanding biological processes at the molecular level, aiding in the development of diagnostic and therapeutic tools (H. Yang et al., 1984).

Novel Compound Synthesis for Biological Studies

Novel synthesis approaches for related compounds have been explored for their potential biological activities. This includes the creation of unique diterpene polyester and phenolic compounds with specific effects on biological systems, highlighting the compound's importance in drug discovery and biomedical research (M. Ghanadian et al., 2014).

properties

IUPAC Name

(1S,2S,4R,8S,9S,13S)-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-21(2)28-20-12-18-16-6-5-14-11-15(26)7-9-22(14,3)17(16)8-10-23(18,4)24(20,29-21)19(27)13-25/h7-9,11,16,18,20,25H,5-6,10,12-13H2,1-4H3/t16-,18+,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAIWNCAVBJJDD-DPOGTSLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,11-Desonide

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